1-[4-(Azepan-1-yl)phenyl]ethan-1-amine
Description
1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is a secondary amine featuring a para-substituted azepane (a 7-membered saturated heterocyclic ring) on the phenyl group of phenethylamine. The azepane moiety introduces conformational flexibility and lipophilicity, which may influence bioavailability and binding affinity .
Molecular Formula: Estimated as C₁₄H₂₂N₂ (based on structural analysis).
Molecular Weight: ~218 g/mol.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[4-(azepan-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3 |
InChI Key |
XSYACPWXNKULER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoroacetophenone with hexamethyleneimine to form (4-azepan-1-ylphenyl)ethan-1-one, which is then reduced to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Azepan-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(Azepan-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Azepan-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 1-[4-(Azepan-1-yl)phenyl]ethan-1-amine | C₁₄H₂₂N₂ | 218 | Azepane (7-membered ring) |
| 1-(4-Piperidin-1-yl-phenyl)-ethylamine | C₁₃H₂₀N₂ | 204.32 | Piperidine (6-membered) |
| 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine | C₁₀H₁₅NO₂S | 213.3 | Ethanesulfonyl |
Biological Activity
1-[4-(Azepan-1-yl)phenyl]ethan-1-amine, commonly referred to as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Synthesis
The compound features an azepane ring attached to a phenyl group, which contributes to its unique chemical properties. The synthesis typically involves asymmetric reduction techniques to produce enantiomerically pure forms. One effective method includes using chiral catalysts or biocatalysts for high enantioselectivity and yield .
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The azepane moiety may facilitate interactions with neurotransmitter receptors, potentially modulating neurotransmitter release and influencing synaptic activity.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S)-1-[4-(Azepan-1-yl)phenyl]ethanol | Structure | Investigated for receptor binding |
| 1-(4-Phenylpiperazin-1-yl)ethan-1-amine | Piperazine ring | Antidepressant properties |
| 1-(4-Benzylpiperidin-1-yl)ethan-1-amine | Piperidine ring | Analgesic effects |
The presence of the azepane ring in this compound differentiates it from its analogs, potentially leading to distinct pharmacological profiles .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
Case Study 1: Anticancer Properties
A series of compounds similar to 1-[4-(Azepan-1-yl)phenyl]ethan-1-amines demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and modulation of multi-drug resistance pathways .
Case Study 2: Neuropharmacology
Research on related compounds indicated potential benefits in treating neurological disorders by enhancing serotonin and dopamine signaling pathways. These findings suggest that 1-[4-(Azepan-1-yl)phenyl]ethan-1-amines could be explored for similar therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
